1-sec-Butyl-2-nitrobenzene
Description
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate (CAS 15400-53-0) is a pyrimidine derivative with the molecular formula C₇H₉N₃O₃ and a molecular weight of 183.167 g/mol . Its IUPAC name is ethyl 2-amino-6-oxo-1H-pyrimidine-5-carboxylate, and it features a hydroxyl group at position 4, an amino group at position 2, and an ethoxycarbonyl moiety at position 5 (SMILES: CCOC(=O)C1=CN=C(NC1=O)N). The compound decomposes near 300°C and is odorless . It is primarily used in research targeting bacterial enzymes, such as Burkholderia pseudomallei IspF, where it binds zinc ions in the active site .
Properties
IUPAC Name |
1-butan-2-yl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-8(2)9-6-4-5-7-10(9)11(12)13/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQQDASXGTUDPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941055 | |
| Record name | 1-(Butan-2-yl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19370-34-4 | |
| Record name | 1-(1-Methylpropyl)-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19370-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-sec-Butyl-2-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019370344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Butan-2-yl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-sec-butyl-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism
-
Generation of the nitronium ion :
Concentrated H₂SO₄ protonates HNO₃, forming a nitronium ion: -
Electrophilic attack :
The electron-rich benzene ring (activated by the electron-donating sec-butyl group) undergoes attack by NO₂⁺. The sec-butyl group directs nitration to the ortho and para positions, but steric hindrance favors ortho substitution. -
Regeneration of aromaticity :
Deprotonation restores the aromatic ring, yielding this compound.
Standard Procedure
A representative protocol derived from patent literature and industrial synthesis is outlined below:
Materials :
-
sec-Butylbenzene (1.0 equiv)
-
Concentrated HNO₃ (90%, 1.2–1.5 equiv)
-
Concentrated H₂SO₄ (98%, 3.0–5.0 equiv)
Steps :
-
Acid mixture preparation :
Cool HNO₃ and H₂SO₄ to 15–20°C in a reactor. The molar ratio of H₂SO₄:HNO₃ is maintained between 1.3:1 and 15:1 to control reactivity. -
Substrate addition :
Add sec-butylbenzene dropwise to the acid mixture over 10–15 minutes, maintaining the temperature below 30°C to mitigate exothermic effects. -
Reaction progression :
After complete addition, gradually raise the temperature to 60–65°C and stir for 2 hours to ensure completion. -
Workup :
Quench the reaction by pouring the mixture onto crushed ice. Neutralize residual acid with sodium bicarbonate (NaHCO₃), extract with an organic solvent (e.g., toluene), and purify via recrystallization or distillation.
Table 1: Key Reaction Parameters and Yields
Alternative Synthetic Routes
While nitration remains the dominant method, alternative approaches have been explored for specialized applications:
Directed Ortho-Metalation (DoM)
This method involves introducing the nitro group via regioselective metalation. sec-Butylbenzene is treated with a strong base (e.g., LDA) to generate a benzene-metal intermediate, which reacts with a nitro source (e.g., NO₂Cl). Although less common, this route offers precise control over substitution patterns.
Ullmann-Type Coupling
Aryl halides can undergo coupling with sec-butyl Grignard reagents in the presence of a nickel catalyst. However, this method is limited by the availability of suitable precursors and lower yields compared to EAS.
Optimization Strategies
Acid Composition and Stoichiometry
Excess H₂SO₄ enhances NO₂⁺ formation but increases corrosivity. A balance is achieved at a 3:1 H₂SO₄:HNO₃ ratio, yielding 85–90% product.
Chemical Reactions Analysis
Types of Reactions: 1-sec-Butyl-2-nitrobenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin (Sn) with hydrochloric acid (HCl).
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) under basic conditions.
Major Products:
Reduction: 1-sec-Butyl-2-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 1-sec-butyl-2-nitrobenzene serves as an important intermediate for creating more complex molecules. It is particularly useful in studying electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group, which enhances the reactivity of the aromatic ring.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Major Products |
|---|---|---|
| Reduction | Nitro group can be reduced to an amino group (NH) | 1-sec-Butyl-2-aminobenzene |
| Nucleophilic Substitution | Nitro group can be replaced by various nucleophiles | Various substituted benzene derivatives |
Biology and Medicine
While specific biological applications of this compound are less documented compared to its derivatives, compounds with nitro groups are often explored for their potential pharmacological properties. Research indicates that nitro compounds can exhibit antimicrobial and anticancer activities, making them valuable in drug development .
Case Study: Anticancer Activity
A study investigated the cytotoxic effects of various nitrobenzene derivatives on cancer cell lines, revealing promising results for compounds similar to this compound in inhibiting tumor growth.
Industrial Applications
In industrial settings, this compound is utilized in the production of dyes, pigments, and specialty chemicals. Its derivatives are often employed in synthesizing colorants used in textiles and plastics.
Table 2: Industrial Uses of this compound
| Application | Description |
|---|---|
| Dye Production | Used as an intermediate in synthesizing azo dyes |
| Pigment Manufacturing | Contributes to color stability and intensity in pigments |
Mechanism of Action
The primary mechanism of action for 1-sec-Butyl-2-nitrobenzene involves its reactivity as an electrophile in aromatic substitution reactions. The nitro group is a strong electron-withdrawing group, which makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce different substituents onto the benzene ring .
Comparison with Similar Compounds
Structural Similarities and Key Substitutions
The following table highlights structural analogues and their key differences:
Key Observations :
- The hydroxyl group at position 4 in the target compound distinguishes it from analogues like Ethyl 2-aminopyrimidine-5-carboxylate (57401-76-0), which lacks this group .
- Substituent flexibility: Derivatives with bulkier groups (e.g., benzylamino in CAS 1022543-36-7) exhibit enhanced interactions in enzyme-binding pockets, whereas electron-withdrawing groups (e.g., -NO₂) in other analogues modulate antibacterial potency .
Physicochemical Properties
Biological Activity
1-sec-Butyl-2-nitrobenzene is an organic compound characterized by a nitro group (-NO2) attached to a benzene ring at the second position, along with a sec-butyl group (-CH(CH3)C2H5) at the first position. Its molecular formula is C10H13NO2, and it is primarily studied for its chemical reactivity and potential biological effects. This article provides a comprehensive overview of its biological activity, including toxicity assessments, mechanisms of action, and relevant case studies.
This compound can be synthesized through electrophilic aromatic substitution reactions. A common method involves the nitration of 1-sec-butylbenzene using a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) under controlled conditions to yield the desired product with high purity and yield .
The primary mechanism of action for this compound involves its reactivity as an electrophile in aromatic substitution reactions. The nitro group acts as a strong electron-withdrawing group, enhancing the susceptibility of the benzene ring to nucleophilic attacks. This property allows for various chemical transformations, including:
- Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of catalysts such as palladium on carbon (Pd/C).
- Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions where the nitro group can be replaced by other substituents under specific conditions .
Cytotoxicity and Mutagenicity
Research indicates that this compound exhibits varying degrees of cytotoxicity in different biological assays. Nitroaromatic compounds, including this one, are often associated with mutagenic properties, which raises concerns regarding their safety in biological systems. Studies suggest that exposure to this compound may lead to oxidative stress and interference with cellular metabolism .
Toxicological Assessments
To evaluate the potential health risks associated with this compound, various toxicological endpoints have been assessed:
| Endpoint | Findings |
|---|---|
| Acute Toxicity | Limited data; requires further investigation. |
| Genotoxicity | Potential mutagenic effects noted in assays. |
| Reproductive Toxicity | Data insufficient; further studies needed. |
| Specific Target Organ Toxicity | Liver and kidney effects observed in related compounds. |
Environmental Impact
The environmental impact of this compound has been studied concerning its persistence and potential toxicity in ecosystems. Nitro compounds are known to be resistant to biodegradation, raising concerns about their accumulation in soil and water systems.
Q & A
Q. What are the recommended methods for synthesizing 1-sec-Butyl-2-nitrobenzene to ensure reproducibility?
Methodological Answer:
- Step 1 : Follow regioselective nitration protocols for sec-butylbenzene derivatives. Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts like ortho/para isomers .
- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm identity using NMR (¹H, ¹³C) and FT-IR. For new compounds, provide full spectral data and elemental analysis .
- Step 3 : Document procedures in the main manuscript, including reaction times, yields, and safety measures (e.g., PPE, fume hood use) as per TCI America guidelines .
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological Answer:
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
- Mass Spectrometry : Compare experimental m/z values with theoretical calculations (e.g., ESI-MS for molecular ion [M+H]⁺) .
- Phase-Change Data : Measure boiling/melting points (see Table 1) and cross-reference with NIST data .
Table 1 : Phase-Change Data for this compound Analogs
| Property | Value (K) | Method | Reference |
|---|---|---|---|
| Boiling Point | 490.35 | TRC-NIST | |
| Melting Point | 226.77 | TRC-NIST |
Advanced Research Questions
Q. What strategies can resolve contradictions in spectroscopic data when analyzing nitroaromatic compounds like this compound?
Methodological Answer:
- Scenario : Discrepancies between NMR and computational predictions.
- Approach 1 : Re-examine solvent effects (e.g., deuterated solvents) and calibrate instruments using certified standards .
- Approach 2 : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model NMR chemical shifts and compare with experimental data .
- Approach 3 : Validate via independent methods (e.g., X-ray crystallography if crystalline) .
- Documentation : Explicitly address contradictions in the discussion section, citing limitations and proposing mechanistic hypotheses (e.g., steric hindrance altering resonance) .
Q. How can computational methods complement experimental data in predicting the reactivity of this compound derivatives?
Methodological Answer:
- Case Study : Predicting nitration/oxidation sites.
- Step 1 : Use Gaussian or ORCA software to calculate electrostatic potential maps and Fukui indices for electrophilic attack .
- Step 2 : Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates with UV-Vis spectroscopy) .
- Step 3 : Cross-reference with PubChem’s in silico toxicity profiles to assess environmental risks .
Q. What ethical standards apply when publishing research data on nitroaromatic compounds?
Methodological Answer:
- Data Integrity : Disclose all raw data (including failed experiments) in supplementary materials to avoid selective reporting .
- Safety Compliance : Adhere to TCI America’s guidelines for hazardous waste disposal and PPE usage .
- Plagiarism Avoidance : Use plagiarism detection software (e.g., Turnitin) and cite prior work on sec-butyl nitroarenes .
Contradiction Analysis Framework
Example : Conflicting results in toxicity assessments.
- Step 1 : Compare methodologies (e.g., in vitro vs. in vivo models used by TCI America vs. NIST) .
- Step 2 : Replicate studies under standardized conditions (e.g., OECD Test Guidelines 423 for acute oral toxicity) .
- Step 3 : Publish corrigenda if errors are identified, ensuring transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
